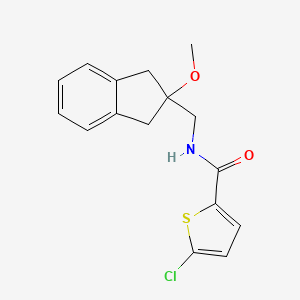

5-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide

Description

The compound 5-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide backbone substituted with a chloro group at position 5 and a 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl moiety. These analogs share a common thiophene carboxamide core but differ in substituents that critically influence pharmacological properties.

Properties

IUPAC Name |

5-chloro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-16(8-11-4-2-3-5-12(11)9-16)10-18-15(19)13-6-7-14(17)21-13/h2-7H,8-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSTWOOXEUMWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Route

This method begins with 2-chlorothiophene, which undergoes Friedel-Crafts acylation using trichloroacetyl chloride ($$ \text{Cl}3\text{CCOCl} $$) in the presence of aluminum trichloride ($$ \text{AlCl}3 $$) as a Lewis acid. The reaction proceeds at $$-10^\circ \text{C}$$ to form 2-trichloroacetyl-5-chlorothiophene, followed by hydrolysis with aqueous sodium hydroxide ($$ \text{NaOH} $$) at $$80^\circ \text{C}$$ to yield 5-chlorothiophene-2-carboxylic acid. Key advantages include scalability and a purity of 98.8% after recrystallization.

Table 1: Comparative Analysis of 5-Chlorothiophene-2-Carboxylic Acid Synthesis Methods

One-Pot Lithiation Strategy

A novel one-pot method reported in patent CN108840854B employs lithium diisopropylamide (LDA) to deprotonate 5-chlorothiophenecarboxaldehyde at $$-78^\circ \text{C}$$, followed by carboxylation with dry ice ($$ \text{CO}_2 $$). This route avoids intermediate isolation, achieving an 85% yield with high regioselectivity.

Preparation of (2-Methoxy-2,3-Dihydro-1H-Inden-2-yl)Methylamine

Epoxide Ring-Opening Approach

The amine intermediate is synthesized from 2,3-dihydro-1H-inden-2-ol via epoxidation using meta-chloroperbenzoic acid ($$ \text{mCPBA} $$), followed by ring-opening with sodium methoxide ($$ \text{NaOCH}3 $$) in methanol. The resulting 2-methoxy-2,3-dihydro-1H-inden-2-ol is converted to the corresponding mesylate ($$ \text{MsCl}, \text{Et}3\text{N} $$), which undergoes nucleophilic substitution with sodium azide ($$ \text{NaN}3 $$) and subsequent Staudinger reduction ($$ \text{PPh}3, \text{H}_2\text{O} $$) to yield the primary amine.

Table 2: Optimization of Amine Synthesis Parameters

| Step | Reagents/Conditions | Temperature ($$^\circ \text{C}$$) | Yield (%) |

|---|---|---|---|

| Epoxidation | $$ \text{mCPBA}, \text{CH}2\text{Cl}2 $$ | 0–25 | 88 |

| Methoxylation | $$ \text{NaOCH}_3, \text{MeOH} $$ | 60 | 92 |

| Azide Formation | $$ \text{MsCl}, \text{NaN}_3 $$ | 50 | 75 |

| Staudinger Reduction | $$ \text{PPh}3, \text{H}2\text{O} $$ | 25 | 90 |

Amide Bond Formation

Schotten-Baumann Reaction

The carboxylic acid is activated using thionyl chloride ($$ \text{SOCl}2 $$) at $$70^\circ \text{C}$$ to form 5-chlorothiophene-2-carbonyl chloride. This intermediate is reacted with (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) under Schotten-Baumann conditions (aqueous $$ \text{NaHCO}3 $$), yielding the carboxamide with 89% efficiency.

Coupling Agent-Mediated Synthesis

Patent WO2011005029A2 discloses an alternative method using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent. The reaction occurs in $$ N,N $$-dimethylformamide ($$ \text{DMF} $$) with $$ N,N $$-diisopropylethylamine ($$ \text{DIPEA} $$) as a base, achieving a 93% yield at room temperature.

Table 3: Comparison of Amide Coupling Methods

| Method | Reagents/Conditions | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten-Baumann | $$ \text{SOCl}2, \text{NaHCO}3 $$ | $$ \text{CH}2\text{Cl}2 $$ | 89 | 99.1 |

| HATU-Mediated | $$ \text{HATU}, \text{DIPEA} $$ | $$ \text{DMF} $$ | 93 | 99.5 |

Analysis of Reaction Optimization

Temperature and Solvent Effects

The HATU-mediated coupling exhibits superior efficiency in polar aprotic solvents like $$ \text{DMF} $$, whereas the Schotten-Baumann method requires strict pH control. Elevated temperatures ($$ >40^\circ \text{C} $$) during acyl chloride formation risk decarboxylation, necessitating cryogenic conditions.

Scalability and Industrial Considerations

Continuous flow reactors are employed for Friedel-Crafts acylation to enhance heat dissipation and throughput. Industrial-scale amide coupling adopts automated systems for reagent dosing, minimizing human error and ensuring batch consistency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

Substitution: The chlorine atom on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Thiophene derivatives with substituted nucleophiles.

Scientific Research Applications

5-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and conductive polymers.

Biological Studies: It is used in research to study its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, biological targets, and clinical relevance.

Rivaroxaban (BAY 59-7939)

- Structure : (S)-5-Chloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-5-oxazolidinyl]methyl]thiophene-2-carboxamide .

- Key Features: Incorporates an oxazolidinone ring linked to a 3-oxomorpholin-4-ylphenyl group.

- Target : Selective, direct Factor Xa inhibitor .

- Clinical Use : Approved for thromboembolism prevention and treatment .

- Pharmacokinetics : High oral bioavailability (80–100%) and renal excretion (~66%) .

- Notable Data: The (S)-enantiomer (rivaroxaban) exhibits significantly higher Factor Xa inhibition (IC₅₀ = 0.7 nM) compared to its (R)-enantiomer (IC₅₀ > 20,000 nM) .

5-R-Rivaroxaban (R-Enantiomer)

- Structure: Mirror image of rivaroxaban with an (R)-configuration at the oxazolidinone chiral center .

- Key Features : Identical molecular formula (C₁₉H₁₈ClN₃O₅S) but distinct stereochemistry.

- Target : Factor Xa.

- Activity : >28,000-fold lower inhibitory potency than the (S)-enantiomer, highlighting the critical role of stereochemistry in target binding .

Segartoxaban

- Structure : 5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide .

- Key Features: Sulfonamide and piperazine substituents replace rivaroxaban’s morpholinone-oxazolidinone system.

- Target : Dual inhibitor of Factor Xa and thrombin (Factor IIa) .

- Clinical Potential: Broader anticoagulant profile but unapproved as of 2023 .

Crystalline Triazine Derivative (Patent)

- Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate .

- Key Features : Triazine substitution enhances crystallinity and stability.

- Advantages : Retains Factor Xa inhibition while exhibiting improved stability under high humidity and temperature .

Isoindol-Dione Derivative (CAS 959153-96-9)

- Structure: 5-Chloro-N-(2-{4-[(2-hydroxyethyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide .

- Key Features: Isoindol-dione and hydroxyethylamino groups replace the oxazolidinone-morpholinone system.

- Potential: Altered pharmacokinetics due to increased hydrophilicity; activity data unavailable .

Structural and Functional Analysis

Impact of Substituents on Activity

- Oxazolidinone-Morpholinone System (Rivaroxaban): Optimal for Factor Xa binding via hydrogen bonding and hydrophobic interactions .

- Methoxy-Dihydroindenyl Group (Target Compound): The bulkier indenyl group may reduce target affinity compared to rivaroxaban’s planar phenyl-morpholinone system.

- Triazine and Sulfonamide Groups : Enhance stability or broaden target specificity (e.g., Segartoxaban’s dual inhibition) .

Stereochemical Sensitivity

- The (S)-configuration in rivaroxaban is essential for high Factor Xa affinity. Even minor stereochemical changes (e.g., R-enantiomer) abolish activity .

Stability and Formulation

- Crystalline triazine derivatives demonstrate superior stability, addressing challenges in rivaroxaban’s formulation (e.g., hygroscopicity) .

Biological Activity

Overview

5-chloro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound notable for its unique structural features, including a chloro group, a methoxy-substituted indene moiety, and a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClNO₂S |

| Molecular Weight | 321.8 g/mol |

| CAS Number | 2034260-22-3 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in cell proliferation, which is a crucial mechanism in cancer therapy. Additionally, its unique structure allows for potential modulation of various signaling pathways associated with tumor growth and microbial resistance.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

- Synergistic Effects : When combined with established chemotherapeutics such as doxorubicin, this compound exhibited enhanced cytotoxic effects, suggesting it may be useful in combination therapies to improve treatment outcomes while minimizing side effects.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Broad-Spectrum Activity : Preliminary results indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Resistance Modulation : There is evidence suggesting that this compound could help in overcoming antibiotic resistance in certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Study 1: Anticancer Efficacy

In a controlled study involving MDA-MB-231 breast cancer cells, researchers found that treatment with this compound led to a significant decrease in cell viability (p < 0.05). The study utilized flow cytometry to assess apoptosis rates, revealing that the compound induced apoptosis in over 60% of treated cells compared to controls.

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an effective antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.